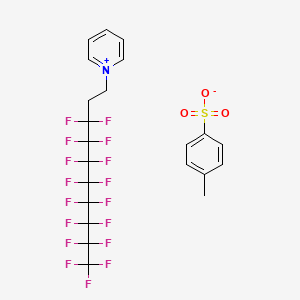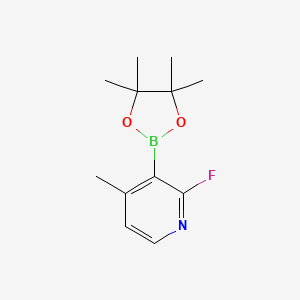
(1R)-trans-Bifenthrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-trans-Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and public health for pest control. It is known for its high efficacy against a broad spectrum of insects and its relatively low toxicity to mammals. The compound is characterized by its stability in sunlight and its ability to act quickly upon contact with insects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-trans-Bifenthrin involves several steps, starting from the reaction of 2-methyl-3-biphenylmethanol with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting ester is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
化学反应分析
Types of Reactions
(1R)-trans-Bifenthrin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are often less toxic than the parent compound.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-methyl-3-biphenylmethanol and 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid.
Photodegradation: Exposure to sunlight can lead to the breakdown of this compound into less active compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and hydrolyzing agents like sodium hydroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products Formed
The major products formed from the reactions of this compound include various metabolites such as 4’-hydroxy-bifenthrin and 4’-carboxy-bifenthrin, which are often less toxic and more easily biodegradable.
科学研究应用
(1R)-trans-Bifenthrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of pyrethroid insecticides in various environments.
Biology: Employed in studies on insect physiology and the development of resistance mechanisms.
Medicine: Investigated for its potential use in controlling vector-borne diseases such as malaria and dengue fever.
Industry: Utilized in the formulation of various pest control products for agricultural and residential use.
作用机制
(1R)-trans-Bifenthrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect. The compound is highly selective for insect sodium channels, which accounts for its low toxicity to mammals.
相似化合物的比较
Similar Compounds
Permethrin: Another widely used pyrethroid insecticide with similar applications but different chemical structure.
Cypermethrin: Known for its high efficacy and longer residual activity compared to (1R)-trans-Bifenthrin.
Deltamethrin: Highly potent pyrethroid with a different mode of action and higher toxicity to non-target organisms.
Uniqueness of this compound
This compound is unique in its combination of high efficacy, low mammalian toxicity, and stability in sunlight. These properties make it an ideal choice for various pest control applications, particularly in outdoor environments where exposure to sunlight is a concern.
属性
分子式 |
C23H22ClF3O2 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
(2-methyl-3-phenylphenyl)methyl (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m1/s1 |
InChI 键 |
OMFRMAHOUUJSGP-LLYSFLIHSA-N |
手性 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
规范 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



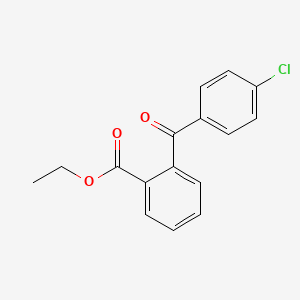


![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
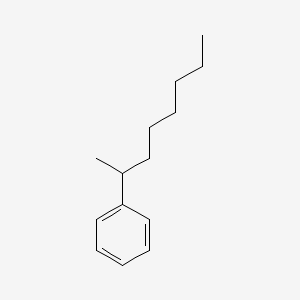
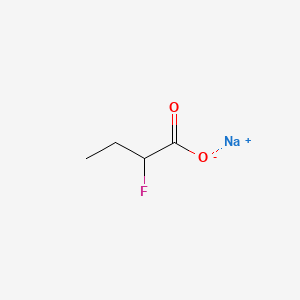
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)
